molecular formula C15H25N5O4S B2933033 N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034582-34-6

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2933033
CAS No.: 2034582-34-6
M. Wt: 371.46
InChI Key: GTIXUBVFLMWXFQ-UHFFFAOYSA-N
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Description

This compound features a piperidinyl core linked via an ether bond to a dimethylamino-substituted pyrazine ring. The 2-oxoethyl group connects the piperidine to an N-methylmethanesulfonamide moiety. The presence of sulfonamide and tertiary amine groups may enhance solubility and receptor-binding affinity .

Properties

IUPAC Name

N-[2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O4S/c1-18(2)14-15(17-8-7-16-14)24-12-6-5-9-20(10-12)13(21)11-19(3)25(4,22)23/h7-8,12H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIXUBVFLMWXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)pyrazine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The intermediate product is then reacted with methanesulfonyl chloride to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their function and affecting cellular pathways. This can lead to changes in cell signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Comparison

Key structural differences and similarities are summarized below:

Compound Core Structure Key Substituents Functional Groups
Target Compound Piperidin-pyrazine ether Dimethylamino pyrazine, N-methylmethanesulfonamide Sulfonamide, tertiary amine, ketone
USP Sumatriptan Succinate Related Compound A () Bis-indole Dimethylaminoethyl, succinate salt Sulfonamide, tertiary amine, carboxylate
N-[2-(3-Methyl-1-oxo-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide () Pyrrolo-pyrazine 3-Methylpyrrolo-pyrazine, methanesulfonamide Sulfonamide, lactam
4-(4-Amino-1-(chromen-2-yl)ethyl-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo-pyrimidine-chromene hybrid Chromen-2-yl, boronic acid-derived phenyl Sulfonamide, fluoro substituents
1-(4-((Pyrimidin-4-yl)oxy)phenyl)-N-methylmethanesulfonamide () Pyrimidine-phenyl ether Chloropyrimidinyl, trifluoromethyl Sulfonamide, trifluoromethyl, chloropyrimidine

Key Observations :

  • The target compound shares sulfonamide and tertiary amine groups with USP Sumatriptan Related Compound A but diverges in core structure, suggesting distinct biological targets .
  • Chromene-containing analogs () introduce planar aromatic systems, which may enhance DNA intercalation or kinase inhibition .

Physicochemical Properties

Compound Molecular Weight Melting Point Solubility
Target Compound ~500 (estimated) Not reported Moderate (polar groups)
USP Sumatriptan Related Compound A 613.77 Not reported High (succinate salt)
Compound 589.1 175–178°C Low (chromene hydrophobicity)
Compound ~350 (estimated) Not reported Moderate (lactam polarity)

Insights :

  • The succinate salt in Sumatriptan derivatives improves solubility, a feature absent in the target compound .
  • Higher molecular weight (e.g., 613.77 vs. ~500) may reduce bioavailability but enhance target affinity .

Pharmacological and Functional Insights

  • USP Sumatriptan Related Compound A : Likely a serotonin receptor agonist (similar to Sumatriptan) due to indole and sulfonamide motifs .
  • Chromene Hybrid : Chromene and pyrazolo-pyrimidine moieties suggest kinase or topoisomerase inhibition .
  • Pyrrolo-pyrazine : Lactam structure may confer protease or phosphodiesterase inhibitory activity .
  • Target Compound : Piperidine-pyrazine ethers are associated with CNS penetration, hinting at neurological applications .

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